N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-pyridin-3-ylpyrimidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-4-6-14(7-5-12)20-17(23)22-15-8-10-19-16(21-15)13-3-2-9-18-11-13/h2-11H,1H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZSPVQFIPQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 2-(3-pyridinyl)-4-pyrimidinylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonism, the compound may block receptor activation by competing with endogenous ligands.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group in the target compound (electron-donating) may enhance metabolic stability compared to electron-withdrawing substituents like chloro (e.g., ) or nitro (e.g., ).
- Lipophilicity: Trifluoromethyl groups (e.g., ) significantly increase hydrophobicity, which could enhance membrane permeability relative to the target compound’s methyl group.
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability: N-(1,1-dimethylethyl)-N'-[2-(4-pyridinyl)-4-pyrimidinyl]urea (Win 40,882) undergoes rapid oxidation of its tert-butyl group to carboxylic acid metabolites in rats, with a short half-life (1.4 hr in dogs) . The target compound’s 4-methylphenyl group may slow oxidation compared to tert-butyl or chlorophenyl analogs.
- Excretion Pathways: Urea derivatives with chloro substituents (e.g., ) often exhibit renal clearance, while bulkier groups (e.g., daimuron’s 1-methyl-1-phenylethyl) may favor fecal excretion .
Biological Activity
N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure has garnered interest in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor and receptor antagonist. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15N5
- Molecular Weight : 265.32 g/mol
- CAS Number : 478046-67-2
The compound features a urea functional group linked to a pyrimidine and pyridine moiety, which is critical for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
- Receptor Antagonism : It can block receptor activation by competing with endogenous ligands, influencing various signaling pathways.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that related compounds in the urea class can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in the inflammatory response. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the pyrimidine core via cyclization reactions, such as the Biginelli reaction or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyridinyl attachment) .
- Step 2: Introduce the urea moiety through nucleophilic substitution or condensation of isocyanates with amines. For example, reacting 4-methylphenyl isocyanate with 2-(3-pyridinyl)-4-pyrimidinylamine under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
- Optimization: Use catalysts like 1,8-diazabicycloundec-7-ene (DBU) to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (reported ~65–75%) and purity (>95%) .
Advanced: How can binding kinetics and target engagement of this compound be systematically evaluated?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) on a sensor chip. Inject the compound at varying concentrations (0.1–100 µM) to calculate association () and dissociation () rates, deriving values .
- Isothermal Titration Calorimetry (ITC): Measure heat changes during ligand-protein interaction to determine stoichiometry and binding affinity.
- X-ray Crystallography: Co-crystallize the compound with its target to resolve binding modes. For example, and highlight structural analogs analyzed via crystallography to identify key hydrogen bonds with pyrimidine N1 and pyridinyl C3 .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. Key signals: pyridinyl protons at δ 8.5–9.0 ppm; urea NH at δ 9.5–10.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve).
- Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ peaks, with exact mass matching theoretical values (e.g., calculated for C₁₈H₁₆N₆O: 348.13 g/mol) .
Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Model Selection: Use orthotopic or patient-derived xenograft (PDX) models to better replicate human physiology compared to standard cell lines .
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy. Adjust dosing regimens if poor bioavailability is observed.
- Mechanistic Studies: Perform RNA sequencing or phosphoproteomics to identify off-target effects or compensatory pathways in vivo that are absent in vitro .
Basic: How does the pyridinyl-pyrimidinyl scaffold influence physicochemical properties like solubility and logP?
Methodological Answer:
- LogP Prediction: Computational tools (e.g., ACD/Labs Percepta) estimate logP ~2.5–3.0 due to aromatic rings and urea’s polar nature. Experimental logP via shake-flask method (octanol/water partition) validates predictions .
- Solubility Enhancement: Incorporate co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm size) to improve aqueous solubility (<10 µg/mL in PBS at pH 7.4) .
Advanced: What computational strategies are effective for predicting and validating off-target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase databases (e.g., KLIFS). Prioritize targets with docking scores ≤ -8.0 kcal/mol.
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Validate predictions via enzymatic assays (e.g., ADP-Glo™ kinase assay) .
- Chemoproteomics: Employ activity-based protein profiling (ABPP) with a clickable probe derivative to capture off-target proteins in cell lysates .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Assessment: Refer to analogs in ; conduct Ames test (bacterial reverse mutation) and micronucleus assay to rule out genotoxicity.
- PPE Requirements: Use nitrile gloves, lab coat, and fume hood to minimize exposure. Store in airtight containers at -20°C under nitrogen .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
Methodological Answer:
- Core Modifications: Replace pyridinyl with quinolinyl to enhance hydrophobic interactions (synthesize via Buchwald-Hartwig amination) .
- Urea Linker Optimization: Substitute urea with thiourea or amide groups to modulate hydrogen-bonding capacity. Test IC₅₀ against target vs. related isoforms (e.g., kinase A vs. kinase B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
